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Compound of Interest

Compound Name:
(S)-3-Amino-3-(2-bromo-5-

fluorophenyl)propan-1-OL

Cat. No.: B15238202

Get Quote

In modern drug discovery, the precise control of three-dimensional molecular architecture is

paramount to achieving therapeutic efficacy and selectivity. Chiral β-amino alcohols are

privileged scaffolds that form the core of numerous active pharmaceutical ingredients (APIs).

The introduction of fluorine into drug candidates has become a cornerstone of medicinal

chemistry, often leading to improved metabolic stability, enhanced membrane permeability, and

stronger binding interactions with target proteins.[1]

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol emerges as a particularly strategic

chiral building block. It combines three critical features:

The (S)-Stereocenter: The specific enantiomeric configuration is often essential for biological

activity, as seen in analogs used for developing potent kinase inhibitors.[2]

The 5-Fluoro Substituent: This modification can favorably alter the electronic properties of

the phenyl ring and block potential sites of metabolism.[1]

The 2-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling

a wide range of post-synthetic modifications through cross-coupling reactions (e.g., Suzuki,
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Buchwald-Hartwig, Sonogashira), thereby facilitating the rapid generation of diverse

compound libraries for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for researchers and drug development professionals,

detailing the core scientific and practical information required to effectively utilize this high-

value intermediate.

Physicochemical and Structural Properties
The fundamental properties of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol are

summarized below. These data are critical for reaction planning, analytical method

development, and computational modeling.

Property Value Source(s)

Molecular Formula C₉H₁₁BrFNO [3]

Molecular Weight 248.095 g/mol [4][5]

CAS Number

1213103-12-8 (for the (R)-

enantiomer, specific (S) not

widely listed)

[5]

IUPAC Name
(3S)-3-amino-3-(2-bromo-5-

fluorophenyl)propan-1-ol

Canonical SMILES NC1=C(Br)C=C(F)C=C1

InChI Key
KHLWOHZGHOSRLT-

BYPYZUCNSA-N

Purity Typically ≥95% [4][5]

Predicted LogP 1.44 [4][5]

Hydrogen Bond Donors 2 [4][5]

Hydrogen Bond Acceptors 2 [4][5]

Appearance Expected to be a solid or oil
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Stereoselective Synthesis: A Proposed Pathway
The synthesis of enantiomerically pure compounds like (S)-3-Amino-3-(2-bromo-5-
fluorophenyl)propan-1-ol requires a robust stereocontrolled strategy. A direct synthesis

protocol is not widely published; therefore, a logical and field-proven pathway is proposed here,

starting from the commercially available 2-bromo-5-fluorobenzoic acid. The key to this

synthesis is the establishment of the chiral amine, which can be achieved through asymmetric

reduction of a carefully chosen intermediate.

Causality of Experimental Choices:

Step 1 to 2: Conversion of the carboxylic acid to a Weinreb amide is a standard, high-yield

transformation that creates a stable intermediate. The Weinreb amide is particularly useful

because it reacts cleanly with organometallic reagents to form ketones without over-addition,

a common side effect with other acid derivatives.

Step 2 to 3: The use of vinylmagnesium bromide introduces the two-carbon unit required for

the propanol backbone. This Grignard reaction is highly reliable for forming carbon-carbon

bonds.

Step 3 to 4: The α,β-unsaturated ketone is an ideal substrate for asymmetric conjugate

addition. Using a chiral auxiliary like (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (a

derivative of valinol) allows for the diastereoselective addition of an amine, setting the

stereocenter.

Step 4 to 5: The final step involves the reduction of the ketone to a hydroxyl group and the

cleavage of the chiral auxiliary. A strong reducing agent like sodium borohydride is sufficient

for the ketone reduction, and the auxiliary can often be removed under mild acidic

conditions.
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Proposed Synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

2-Bromo-5-fluorobenzoic acid Weinreb Amide Intermediate
1. SOCl₂, HN(OMe)Me

α,β-Unsaturated Ketone2. VinylMgBr, THF Chiral Amine Adduct

3. Chiral Amine Auxiliary,
Diastereoselective Conjugate Addition (S)-3-Amino-3-(2-bromo-5-

fluorophenyl)propan-1-ol

4. NaBH₄ (Reduction),
H⁺ (Auxiliary Cleavage)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Key Experimental Protocol: Asymmetric Conjugate
Addition
This protocol details a representative procedure for the crucial stereocenter-forming step. It is

designed as a self-validating system with checkpoints for reaction monitoring.

Reactor Setup: Under an inert nitrogen atmosphere, dissolve the α,β-unsaturated ketone

intermediate (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck round-

bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

Addition of Auxiliary: Cool the solution to -78 °C using a dry ice/acetone bath. In a separate

flask, prepare a solution of the chiral amine auxiliary (e.g., a lithiated derivative, 1.1 eq) in

THF.

Reaction Execution: Add the auxiliary solution dropwise to the ketone solution over 30

minutes, ensuring the internal temperature does not exceed -70 °C.

In-Process Control (IPC): Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g.,

30% Ethyl Acetate/Hexanes). The disappearance of the starting ketone spot indicates

completion.

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous

solution of ammonium chloride (NH₄Cl) at -78 °C.
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Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents

to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry

the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purification: Purify the crude diastereomeric adduct by flash column chromatography on

silica gel to isolate the desired diastereomer. The stereochemical outcome is dictated by the

chosen auxiliary, which shields one face of the enone from attack.

Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (S)-3-Amino-3-(2-bromo-5-
fluorophenyl)propan-1-ol is essential. A combination of standard analytical techniques should

be employed.
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Technique Purpose Expected Observations

¹H NMR Structural Confirmation

Aromatic protons in the 6.5-7.5

ppm region showing complex

splitting due to Br and F

coupling. A multiplet around

4.0-4.5 ppm for the chiral

methine (CH-N). Methylene

protons (CH₂-CH and CH₂-O)

appearing as distinct multiplets

in the 1.5-3.8 ppm range.

¹³C NMR Carbon Skeleton Analysis

Aromatic carbons showing

distinct signals, with C-F and

C-Br couplings. Signals for the

three aliphatic carbons (CH-N,

CH₂-CH, CH₂-OH).

Mass Spectrometry (MS) Molecular Weight Verification

ESI+ mode would show the

[M+H]⁺ ion at m/z ~248/250,

exhibiting the characteristic

isotopic pattern for a single

bromine atom.

Chiral HPLC Enantiomeric Purity (e.e.%)

Using a chiral stationary phase

(e.g., Chiralpak AD-H), the (S)-

and (R)-enantiomers would be

resolved into two separate

peaks, allowing for the precise

determination of enantiomeric

excess.

Applications in Drug Development
The true value of this compound lies in its potential as a sophisticated building block for novel

therapeutics. Its structure is analogous to key fragments found in inhibitors of critical cell

signaling pathways.
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Role as a Pharmacophore for Kinase Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival,

and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases

within this pathway, such as AKT, are of high therapeutic interest. The compound (S)-3-Amino-

3-(4-fluorophenyl)propan-1-ol is a known key intermediate for the synthesis of Capivasertib

(AZD5363), a potent pan-AKT inhibitor.[2]

By analogy, (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol provides a scaffold to build

next-generation inhibitors. The amino and hydroxyl groups can be used to link to other

pharmacophoric elements, while the bromo-phenyl moiety can be inserted into the hydrophobic

binding pockets of a kinase active site. The bromine atom offers a unique vector for growth,

allowing chemists to probe deeper into the protein target via cross-coupling chemistry to

enhance potency or selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15238202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

